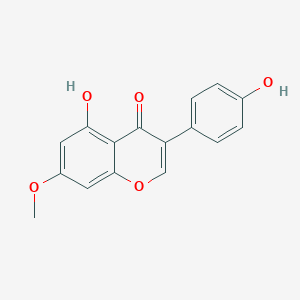

Prunetin

説明

特性

IUPAC Name |

5-hydroxy-3-(4-hydroxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-11-6-13(18)15-14(7-11)21-8-12(16(15)19)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMVAGISDHMXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022530 | |

| Record name | Prunetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prunetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

552-59-0 | |

| Record name | Prunetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prunetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prunetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRUNETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TG4H5H11J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prunetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

246 - 248 °C | |

| Record name | Prunetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Prunetin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetin, a naturally occurring O-methylated isoflavone, has emerged as a promising candidate in cancer therapy due to its demonstrated anti-proliferative, pro-apoptotic, and anti-metastatic properties across a range of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning prunetin's anticancer effects, with a focus on its impact on key signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this potent flavonoid.

Core Mechanisms of Action

Prunetin exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis and necroptosis), causing cell cycle arrest, and inhibiting critical cell survival and proliferation pathways.

Induction of Apoptosis

Prunetin is a potent inducer of apoptosis in various cancer cells. This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

-

Intrinsic Pathway: Prunetin treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[2]

-

Extrinsic Pathway: Prunetin can also activate the extrinsic apoptotic pathway by upregulating the expression of death receptors and their ligands, such as Fas and FasL, which in turn activates caspase-8 and subsequently caspase-3.[3]

Cell Cycle Arrest

Prunetin has been shown to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines.[1] This is achieved by modulating the expression of key cell cycle regulatory proteins. Specifically, prunetin downregulates the expression of Cyclin B1, CDK1/CDC2, and CDC25c, which are essential for the G2/M transition.[1]

Necroptosis

In addition to apoptosis, prunetin can induce a form of programmed necrosis known as necroptosis in certain cancer cells, such as gastric cancer cells.[4] This caspase-independent cell death pathway is mediated by the activation of Receptor-Interacting Protein Kinase 3 (RIPK3) and the subsequent phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL).[4]

Modulation of Key Signaling Pathways

Prunetin's anticancer activities are largely attributed to its ability to interfere with crucial signaling pathways that govern cell survival, proliferation, and metastasis.

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth and survival and is often hyperactivated in cancer. Prunetin effectively inhibits this pathway, leading to decreased cell proliferation and survival.[1][5] Treatment with prunetin has been shown to decrease the phosphorylation of Akt and mTOR, key downstream effectors of PI3K.[2]

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival.[6] Prunetin has been demonstrated to inhibit the MAPK/ERK pathway, contributing to its anti-proliferative effects.[1]

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer by promoting cell survival and proliferation. Prunetin has been reported to suppress the NF-κB signaling pathway, which contributes to its anti-inflammatory and anticancer properties.[1]

Regulation of Reactive Oxygen Species (ROS)

Prunetin's role in regulating reactive oxygen species (ROS) in cancer cells is complex. While some studies suggest it can act as an antioxidant, others indicate that it can induce ROS generation, leading to oxidative stress and subsequent cell death.[7] This pro-oxidant effect can contribute to the activation of apoptotic and necroptotic pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of prunetin in various cancer cell lines.

Table 1: IC50 Values of Prunetin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| AGS | Gastric Cancer | ~40-80 (after 24h) | [4] |

| RT-4 | Bladder Cancer | 5.18 µg/mL | [8] |

| HepG2 | Liver Cancer | Data suggests activity at 0.5-50 µM | [7] |

| Huh7 | Liver Cancer | Data suggests activity at 0.5-50 µM | [7] |

| MG-63 | Osteosarcoma | Active at 20-25 µM | [2] |

Table 2: Effect of Prunetin on Apoptosis-Related Protein Expression

| Protein | Cancer Cell Line | Prunetin Concentration | Change in Expression | Reference |

| Bax | MG-63 | 20, 25 µM | Increased | [2] |

| Bcl-2 | MG-63 | 20, 25 µM | Decreased | [2] |

| Caspase-3 | RT-4 | 21.11, 42.22 µg/mL | Increased activity | [8] |

| Caspase-9 | Liver Cancer Model | 100 µM/kg (in vivo) | Upregulated gene expression | [2] |

| PARP | AGS | 20, 40, 80 µM | No significant cleavage (suggesting non-apoptotic death) | [4] |

Table 3: Effect of Prunetin on Cell Cycle-Related Protein Expression

| Protein | Cancer Cell Line | Prunetin Concentration | Change in Expression | Reference |

| Cyclin B1 | General | Not specified | Downregulated | [1] |

| CDK1/CDC2 | General | Not specified | Downregulated | [1] |

| Cyclin D1 | Liver Cancer Model | 100 µM/kg (in vivo) | Downregulated protein expression | [2] |

Table 4: Effect of Prunetin on Necroptosis-Related Protein Expression

| Protein | Cancer Cell Line | Prunetin Concentration | Change in Expression | Reference |

| RIPK3 | AGS | Not specified | Activated | [4] |

| p-MLKL | AGS | Not specified | Increased | [4] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Caption: Overview of Prunetin's multifaceted mechanism of action in cancer cells.

Experimental Workflows

Caption: Standard experimental workflows for assessing prunetin's effects.

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of prunetin on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of prunetin (e.g., 0, 10, 20, 40, 80, 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Western Blot Analysis for Protein Expression

This protocol is used to determine the effect of prunetin on the expression levels of specific proteins in the signaling pathways.

-

Cell Lysis: After treating cells with prunetin, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, Bax, Bcl-2, Cyclin B1, RIPK3, p-MLKL) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis

This protocol is used to analyze the distribution of cells in different phases of the cell cycle after prunetin treatment.

-

Cell Preparation: Treat cells with prunetin for the desired time, then harvest and wash them with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[11]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Annexin V/PI Apoptosis Assay

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Treat cells with prunetin, then harvest and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[12]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[12]

Conclusion

Prunetin demonstrates significant potential as an anticancer agent by targeting multiple key cellular processes and signaling pathways. Its ability to induce apoptosis and necroptosis, cause cell cycle arrest, and inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways underscores its pleiotropic effects on cancer cells. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of prunetin in the fight against cancer. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Potential Anticancer Effects of Isoflavone Prunetin and Prunetin Glycoside on Apoptosis Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Compound Prunetin Induces Cell Death in Gastric Cancer Cell with Potent Anti-Proliferative Properties: In Vitro Assay, Molecular Docking, Dynamics, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. texaschildrens.org [texaschildrens.org]

- 10. broadpharm.com [broadpharm.com]

- 11. vet.cornell.edu [vet.cornell.edu]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Prunetin Signaling Pathway Modulation: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the signaling pathway modulation by prunetin, an O-methylated isoflavone. The document outlines the core signaling pathways influenced by prunetin, presents quantitative data on its biological effects, details relevant experimental protocols, and provides visual representations of the molecular interactions.

Core Signaling Pathways Modulated by Prunetin

Prunetin exerts its diverse pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities, by modulating several key intracellular signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Prunetin has been shown to inhibit this pathway at multiple points. In lipopolysaccharide (LPS)-stimulated macrophages, prunetin suppresses the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of pro-inflammatory genes.[1] This leads to a downstream reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and consequently, the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[1] Furthermore, prunetin has been observed to inactivate the IκB kinase (IKK) complex, a key upstream regulator of IκBα phosphorylation.[1]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK, JNK, and p38, is crucial for cell proliferation, differentiation, and stress responses. Prunetin has demonstrated the ability to suppress the activation of this pathway. In inflammatory conditions, prunetin inhibits the LPS-induced phosphorylation of ERK, JNK, and p38 in a dose-dependent manner.[2] This inhibition contributes to its anti-inflammatory effects by reducing the expression of pro-inflammatory mediators.[2] In the context of cancer, prunetin's inhibition of the MAPK/ERK pathway has been linked to reduced cell proliferation.

References

In Vitro Anti-inflammatory Effects of Prunetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetin, an O-methylated isoflavone found in plants such as Prunus yedoensis, has demonstrated significant anti-inflammatory properties in various in vitro models. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Prunetin's anti-inflammatory effects, detailed experimental protocols for its evaluation, and a summary of key quantitative data. The primary mechanism of action involves the suppression of pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of inflammatory mediators.

Core Mechanisms of Action

Prunetin exerts its anti-inflammatory effects by targeting key signaling cascades initiated by inflammatory stimuli such as lipopolysaccharide (LPS) in macrophage cell lines like RAW 264.7. The primary pathways affected are:

-

Inhibition of the NF-κB Signaling Pathway: Prunetin has been shown to inhibit the activation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[1] This is achieved by modulating the IκB kinase (IKK)-inhibitor κBα (IκBα)-NF-κB signaling cascade.[1] By preventing the degradation of IκBα, Prunetin sequesters NF-κB in the cytoplasm, thereby inhibiting its translocation to the nucleus and subsequent transcription of target genes.

-

Modulation of the MAPK Signaling Pathway: Prunetin and its derivatives have been observed to downregulate the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[2][3] The MAPK pathway is crucial for the expression of various inflammatory mediators, and its inhibition by Prunetin contributes significantly to its anti-inflammatory profile.

The inhibition of these pathways leads to the downstream suppression of several pro-inflammatory molecules:

-

Enzymes: Reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[1][2]

-

Mediators: Consequently, the production of nitric oxide (NO) and prostaglandin E2 (PGE2) is significantly diminished.[1]

-

Cytokines: A marked decrease in the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of Prunetin and its derivatives.

Table 1: Inhibitory Concentration (IC50) Values

| Compound | Target | Cell Line | Inflammatory Stimulus | IC50 Value | Reference |

| Prunetin | Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | 5.18 µg/mL | [4] |

Table 2: Inhibition of Pro-inflammatory Markers by Prunetin Derivatives

| Compound | Concentration | Marker | Inhibition (%) | Cell Line | Inflammatory Stimulus | Reference |

| Prunetin 4′-O-phosphate | 25 µM | iNOS protein | 67% | RAW 264.7 | LPS | [2] |

| Prunetin 4′-O-phosphate | 50 µM | iNOS protein | 83% | RAW 264.7 | LPS | [2] |

| Prunetin 4′-O-phosphate | 25 µM | COX-2 protein | 37% | RAW 264.7 | LPS | [2] |

| Prunetin 4′-O-phosphate | 50 µM | COX-2 protein | 83% | RAW 264.7 | LPS | [2] |

| Prunetin 4′-O-phosphate | 12.5 µM | IL-6 | 3% | RAW 264.7 | LPS | |

| Prunetin 4′-O-phosphate | 25 µM | IL-6 | 38% | RAW 264.7 | LPS | |

| Prunetin 4′-O-phosphate | 50 µM | IL-6 | 65% | RAW 264.7 | LPS | |

| Prunetin 4′-O-phosphate | 50 µM | IL-1β | 43% | RAW 264.7 | LPS | |

| Prunetin 4′-O-phosphate | 50 µM | TNF-α | 31% | RAW 264.7 | LPS |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Prunetin's inhibition of NF-κB and MAPK signaling pathways.

Caption: General experimental workflow for evaluating Prunetin.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the in vitro anti-inflammatory effects of Prunetin.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISAs, 6-well or 10 cm dishes for Western blotting and RT-PCR) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Prunetin (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time period (typically 18-24 hours).

-

Control groups should include untreated cells, cells treated with vehicle (DMSO) only, and cells treated with LPS only.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

After the treatment period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

-

Incubate the mixture at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Cytokine and Prostaglandin E2 (PGE2) Measurement (ELISA)

-

Collect the cell culture supernatant after treatment.

-

Measure the concentrations of TNF-α, IL-6, IL-1β, and PGE2 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Briefly, the supernatant is added to wells pre-coated with a capture antibody for the specific cytokine or PGE2.

-

After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is then added, and the resulting colorimetric reaction is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

The concentration is determined by comparison to a standard curve.

Western Blot Analysis

-

After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, p-ERK, ERK, p-JNK, JNK, p-p38, p38, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Real-Time Quantitative PCR (RT-qPCR)

-

After treatment, extract total RNA from the cells using a suitable kit (e.g., TRIzol reagent).

-

Assess the RNA quality and quantity using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from an equal amount of RNA using a reverse transcription kit.

-

Perform RT-qPCR using a SYBR Green-based master mix and specific primers for the target genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

The relative gene expression can be calculated using the 2-ΔΔCt method.

Conclusion

Prunetin demonstrates robust anti-inflammatory effects in vitro, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a significant reduction in the production of key inflammatory mediators. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of Prunetin in inflammatory diseases. The consistent findings across multiple studies underscore the promise of Prunetin as a lead compound for the development of novel anti-inflammatory agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Prunetin 4'- O-Phosphate, a Novel Compound, in RAW 264.7 Macrophages Exerts Anti-Inflammatory Activity via Suppression of MAP Kinases and the NFκB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prunetin 4′-O-Phosphate, a Novel Compound, in RAW 264.7 Macrophages Exerts Anti-Inflammatory Activity via Suppression of MAP Kinases and the NFκB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Prunetin as an Antioxidant in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetin, an O-methylated isoflavone found in various plants such as Prunus species, soybeans, and red clover, has garnered significant interest for its diverse pharmacological activities.[1] Among these, its antioxidant properties are of particular importance, suggesting its potential as a therapeutic agent against pathologies associated with oxidative stress. This technical guide provides an in-depth overview of the antioxidant mechanisms of prunetin, supported by experimental evidence from in vitro and in vivo studies. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this natural compound.

Mechanism of Antioxidant Action

Prunetin exerts its antioxidant effects through a multi-faceted approach, which includes direct scavenging of reactive oxygen species (ROS) and modulation of endogenous antioxidant defense systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular redox homeostasis.

Direct Radical Scavenging

Modulation of the Nrf2 Signaling Pathway

Prunetin has been shown to upregulate the Nrf2 signaling pathway, which plays a crucial role in protecting cells from oxidative damage. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like prunetin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Key downstream targets of the Nrf2 pathway that are upregulated by prunetin include:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide. Biliverdin and its subsequent product, bilirubin, are potent antioxidants.

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A cytosolic flavoprotein that catalyzes the two-electron reduction of quinones, thereby preventing the generation of semiquinone radicals and reactive oxygen species.

-

Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

-

Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.

The following diagram illustrates the activation of the Nrf2 pathway by prunetin:

Data Presentation

The following tables summarize the antioxidant effects of prunetin as reported in various in vitro and in vivo studies. Due to a lack of specific quantitative data in the available literature, the effects are described qualitatively.

Table 1: In Vitro Antioxidant Effects of Prunetin

| Assay | Cell Line/System | Effect of Prunetin | Reference |

| Reactive Oxygen Species (ROS) Scavenging | Various | Reported to scavenge ROS | [2] |

| Antioxidant Enzyme Activity | |||

| Superoxide Dismutase (SOD) | Leukocytes | Increased activity | [3] |

| Catalase (CAT) | Leukocytes | Increased activity | [3] |

| Lipid Peroxidation | |||

| Malondialdehyde (MDA) Levels | Leukocytes | Decreased levels | [3] |

| Nrf2 Pathway Activation | |||

| Nrf2 Nuclear Translocation | Various | Induced | [3] |

| Heme Oxygenase-1 (HO-1) Expression | Various | Upregulated |

Table 2: In Vivo Antioxidant Effects of Prunetin

| Animal Model | Tissue/Organ | Effect of Prunetin | Reference |

| Isoproterenol-induced myocardial infarction in rats | Myocardium, Plasma, Erythrocytes | Improved antioxidant system function, lowered lipid peroxidation | [4][5] |

| Benzo(a)pyrene-induced lung cancer in mice | Leukocytes | Increased SOD and CAT levels, decreased lipid peroxidation | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of prunetin's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

-

Protocol:

-

Prepare a stock solution of prunetin in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

-

In a 96-well plate or cuvettes, add different concentrations of the prunetin solution.

-

Add the DPPH solution to each well/cuvette and mix well.

-

Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging against the concentration of prunetin.

-

Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays

These assays measure the activity of key endogenous antioxidant enzymes.

-

Principle:

-

SOD Assay: This assay is often based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1 or NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thus inhibiting the colorimetric reaction.

-

CAT Assay: This assay is typically based on the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ can be measured spectrophotometrically by its reaction with a suitable substrate or by directly measuring the decrease in absorbance at 240 nm.

-

-

Protocol (General Steps for Cell/Tissue Lysates):

-

Prepare cell or tissue lysates by homogenization in a suitable buffer on ice.

-

Centrifuge the homogenates to obtain the supernatant containing the enzymes.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay) for normalization.

-

For SOD activity: Use a commercially available kit or a standard protocol involving the xanthine/xanthine oxidase system and a tetrazolium salt. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).

-

For CAT activity: Use a commercially available kit or a protocol based on H₂O₂ decomposition. Monitor the decrease in absorbance at 240 nm or use a colorimetric method to quantify the remaining H₂O₂.

-

Calculate the enzyme activity based on the change in absorbance and normalize it to the protein concentration.

-

Lipid Peroxidation (Malondialdehyde - MDA) Assay

This assay measures the levels of malondialdehyde, a major product of lipid peroxidation.

-

Principle: The most common method is the Thiobarbituric Acid Reactive Substances (TBARS) assay. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct, which can be measured spectrophotometrically at around 532 nm.

-

Protocol:

-

Prepare cell or tissue homogenates in a suitable lysis buffer.

-

To a specific volume of the homogenate, add a solution of TBA in an acidic medium (e.g., trichloroacetic acid).

-

Incubate the mixture at a high temperature (e.g., 95°C) for a defined period (e.g., 60 minutes).

-

Cool the samples on ice and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA.

-

Western Blot Analysis for Nrf2 and HO-1

This technique is used to detect and quantify the protein levels of Nrf2 and its target gene, HO-1.

-

Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.

-

Protocol:

-

Prepare nuclear and cytoplasmic extracts (for Nrf2 translocation) or whole-cell lysates.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Nrf2 and HO-1. A loading control antibody (e.g., β-actin or GAPDH for whole-cell lysates, Lamin B1 for nuclear extracts) should also be used.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.

-

The following diagram illustrates a general experimental workflow for assessing the antioxidant activity of prunetin:

Conclusion

Prunetin demonstrates significant antioxidant potential in various biological systems, primarily through the activation of the Nrf2 signaling pathway and the subsequent upregulation of endogenous antioxidant enzymes. While direct radical scavenging activity is plausible, further quantitative studies are needed to fully elucidate its potency in this regard. The existing evidence strongly supports the role of prunetin as a modulator of cellular defense mechanisms against oxidative stress. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore the therapeutic applications of prunetin in diseases where oxidative stress is a key pathological factor. Future research should focus on obtaining more precise quantitative data on its antioxidant efficacy and further delineating the intricate molecular pathways involved.

References

- 1. dpph assay ic50: Topics by Science.gov [science.gov]

- 2. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prunetin Protective Effect in Wistar Rats Against Isoproterenol-Induced Myocardial Infarction via Biochemical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Prunetin: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunetin, an O-methylated isoflavone, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth exploration of the discovery and natural distribution of prunetin. It details the key milestones in its isolation and characterization, alongside a comprehensive overview of its prevalence in various plant species. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering meticulously compiled data and methodologies to facilitate further investigation and application of this promising natural compound.

Discovery and Historical Context

Prunetin (5,4'-dihydroxy-7-methoxyisoflavone) was first isolated in 1910 by Finnemore from the bark of the Oregon cherry, Prunus emarginata.[1][2][3] This discovery marked the initial step in uncovering the significance of this isoflavone. Subsequent research led to the elucidation of its chemical structure as a derivative of genistein, specifically methylated at the C-7 position.[2][3] The structural confirmation was further solidified through various synthetic and semi-synthetic approaches, distinguishing it from its isomers and paving the way for more detailed biological investigations.[2][3][4]

Natural Sources of Prunetin

Prunetin is distributed across a diverse range of plant species, indicating its widespread role in plant biochemistry. It is commonly found in legumes, the bark of certain trees, and various other flowering plants. The concentration of prunetin can vary significantly depending on the plant species, the specific part of the plant, and environmental conditions.

Tabulated Quantitative Data of Prunetin in Natural Sources

The following table summarizes the known natural sources of prunetin and, where available, provides quantitative data on its concentration. This data is crucial for researchers aiming to isolate prunetin from natural sources or to understand its dietary intake.

| Plant Species | Family | Plant Part | Concentration/Presence |

| Prunus emarginata (Oregon Cherry) | Rosaceae | Bark | First isolated from this source[1][2][3] |

| Pisum sativum (Pea) | Fabaceae | Roots | Acts as an attractant for Aphanomyces euteiches zoospores[1][2][3] |

| Trifolium pratense (Red Clover) | Fabaceae | Aerial parts | Detected, but not quantified[5] |

| Pterocarpus angolensis | Fabaceae | Not specified | Isolated from this plant[2][3] |

| Crotalaria lachnophora | Fabaceae | Not specified | Isolated from this plant[2][3] |

| Dalbergia hainanensis | Fabaceae | Leaves | 8-C-glucosyl prunetin isolated[1] |

| Caragana chamdoensis | Fabaceae | Not specified | Extracted from this plant[6] |

| Prunus avium (Wild Cherry) | Rosaceae | Not specified | Present[7] |

| Andira surinamensis | Fabaceae | Not specified | Present[7] |

| Butea superba | Fabaceae | Not specified | Present[7] |

| Dalbergia sympathetica | Fabaceae | Not specified | Present[7] |

| Ficus nervosa | Moraceae | Not specified | Present[7][8] |

| Pterospartum tridentatum | Fabaceae | Not specified | Present[7] |

| Pycnanthus angolensis | Myristicaceae | Not specified | Present[7] |

| Iris milesii | Iridaceae | Not specified | Reported to contain prunetin[8] |

| Glycyrrhiza sp. (Licorice) | Fabaceae | Not specified | Found in licorice[5][7] |

| Prunus yedoensis | Rosaceae | Not specified | Found in this species[9][10] |

Experimental Protocols for Extraction and Isolation

The effective extraction and isolation of prunetin from its natural sources are paramount for research and development. The following protocols are based on established methodologies and provide a framework for obtaining high-purity prunetin.

General Extraction from Plant Material

This protocol describes a general method for the extraction of prunetin from dried plant material, such as red clover or Caragana chamdoensis.[6]

Workflow for General Prunetin Extraction

Caption: General workflow for the extraction and purification of prunetin from plant sources.

Methodology:

-

Maceration: Dried and powdered plant material is macerated with 95% ethanol at room temperature. The process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate fraction, which will contain the isoflavones, is collected and concentrated.

-

Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography for purification.

-

Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of petroleum ether and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Gel Permeation Chromatography: Fractions containing prunetin are further purified using a gel permeation column (e.g., Sephadex LH-20) with a suitable solvent system (e.g., methanol) to remove remaining impurities.

-

-

Crystallization: The purified prunetin fraction is concentrated and crystallized from a solvent such as acetonitrile to yield high-purity crystals.[6]

Characterization of Prunetin

The identity and purity of the isolated prunetin should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are used to elucidate the chemical structure. Key signals for prunetin include a methoxy group singlet, aromatic protons, and a characteristic isoflavone C2-proton singlet.[6]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Melting Point: The melting point of pure prunetin is typically in the range of 241-243°C.[6]

Signaling Pathways Modulated by Prunetin

Prunetin exerts its biological effects by modulating various cellular signaling pathways. Understanding these interactions is critical for drug development.

Anti-inflammatory Effects via NF-κB Pathway

Prunetin has demonstrated significant anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[9][10]

Prunetin's Inhibition of the NF-κB Signaling Pathway

Caption: Prunetin inhibits the NF-κB pathway, reducing inflammatory gene expression.

Prunetin inhibits the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit. This, in turn, suppresses the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, IL-1β, and IL-6.[9][10]

Anticancer Activity via PI3K/Akt/mTOR Pathway

Mechanistic studies have revealed that prunetin can suppress oncogenic pathways, including the PI3K/Akt/mTOR signaling cascade, which is often dysregulated in cancer.[11]

Prunetin's Modulation of the PI3K/Akt/mTOR Pathway

Caption: Prunetin inhibits the PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival.

By inhibiting key components of this pathway, prunetin can suppress cancer cell proliferation, survival, and angiogenesis.

Conclusion

Prunetin stands out as a natural isoflavone with a rich history of discovery and a broad distribution in the plant kingdom. The methodologies for its extraction and purification are well-established, enabling further research into its biological activities. The elucidation of its mechanisms of action, particularly its modulation of the NF-κB and PI3K/Akt/mTOR signaling pathways, underscores its potential as a lead compound in the development of novel therapeutics for a range of diseases, including inflammatory disorders and cancer. This guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of prunetin.

References

- 1. Prunetin - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. prunetin - Wikidata [wikidata.org]

- 6. Page loading... [guidechem.com]

- 7. The Potential Therapeutic Properties of Prunetin against Human Health Complications: A Review of Medicinal Importance and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prunetin | C16H12O5 | CID 5281804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Prunetin | CAS:552-59-0 | Manufacturer ChemFaces [chemfaces.com]

- 11. Botanical sources, biopharmaceutical profile, anticancer effects with mechanistic insight, toxicological and clinical evidence of prunetin: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

Prunetin's Interaction with the NF-κB Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between prunetin, an O-methylated isoflavone, and the nuclear factor-kappa B (NF-κB) signaling pathway. The information presented herein is a synthesis of current scientific literature, focusing on quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are investigating the anti-inflammatory and therapeutic potential of prunetin.

Core Interaction: Prunetin as an Inhibitor of the Canonical NF-κB Pathway

Prunetin has been identified as a potent inhibitor of the canonical NF-κB signaling pathway, a critical regulator of the inflammatory response. Its mechanism of action involves the modulation of key signaling intermediates, ultimately leading to the suppression of pro-inflammatory gene expression. Studies have demonstrated that prunetin exerts its anti-inflammatory effects by targeting the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. This action sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of downstream target genes.[1]

The inhibitory effects of prunetin and its derivatives, such as prunetin 4′-O-phosphate (P4P) and prunetinoside, have been observed in various cellular and preclinical models, highlighting its potential as a therapeutic agent for inflammatory conditions.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies, illustrating the dose-dependent inhibitory effects of prunetin and its derivatives on various components and products of the NF-κB signaling pathway.

Table 1: Inhibitory Effects of Prunetin on NF-κB-Mediated Inflammatory Markers in LPS-Stimulated RAW 264.7 Macrophages

| Marker | Prunetin Concentration (µM) | Inhibition | Reference |

| Nitric Oxide (NO) Production | 10, 50, 100 | Dose-dependent reduction | [1] |

| Prostaglandin E2 (PGE2) Production | 10, 50, 100 | Dose-dependent reduction | [1] |

| iNOS Protein Expression | 10, 50, 100 | Dose-dependent reduction | [1] |

| COX-2 Protein Expression | 10, 50, 100 | Dose-dependent reduction | [1] |

| TNF-α mRNA Expression | 10, 50, 100 | Dose-dependent reduction | [1] |

| IL-6 mRNA Expression | 10, 50, 100 | Dose-dependent reduction | [1] |

| IL-1β mRNA Expression | 10, 50, 100 | Dose-dependent reduction | [1] |

Table 2: Inhibitory Effects of Prunetin 4′-O-Phosphate (P4P) on NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages

| Marker | P4P Concentration (µM) | Inhibition | Reference |

| NO Secretion | 12.5, 25, 50 | Concentration-dependent inhibition | [2] |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | 12.5, 25, 50 | Concentration-dependent inhibition | [2] |

| iNOS Protein Expression | 12.5, 25, 50 | Concentration-dependent reduction | [2] |

| COX-2 Protein Expression | 12.5, 25, 50 | Concentration-dependent reduction | [2] |

| NF-κB p65 Phosphorylation | 12.5, 25, 50 | Concentration-dependent downregulation | [2] |

| IκB-α Degradation | 12.5, 25, 50 | Concentration-dependent inhibition | [2] |

Table 3: Effect of Prunetin on TNF-α-Induced MUC5AC Expression and NF-κB Signaling in NCI-H292 Cells

| Marker | Prunetin Concentration (µM) | Effect | Reference |

| MUC5AC Mucin Production | 10, 50, 100 | Significant inhibition | [4][5] |

| MUC5AC Gene Expression | 10, 50, 100 | Inhibition | [4][5] |

| IκBα Degradation | 50 | Inhibition | [4][5] |

| NF-κB p65 Nuclear Translocation | 50 | Inhibition | [4][5] |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.

Figure 1: Prunetin's mechanism of action on the NF-κB signaling pathway.

Figure 2: General experimental workflow for Western blot analysis of NF-κB proteins.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on prunetin's interaction with the NF-κB pathway.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line or NCI-H292 human airway epithelial cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of prunetin (or its derivatives) for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) or tumor necrosis factor-alpha (TNF-α; e.g., 10 ng/mL) for the indicated duration.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of prunetin on the experimental cell line.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of prunetin for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Western Blot Analysis for NF-κB Pathway Proteins

-

Objective: To determine the protein expression levels of key components of the NF-κB pathway (e.g., p-IKK, p-IκBα, IκBα, p65).

-

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

For nuclear translocation studies, separate cytoplasmic and nuclear fractions using a nuclear extraction kit.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the respective loading controls.

-

Quantitative Real-Time PCR (qRT-PCR) for Pro-inflammatory Gene Expression

-

Objective: To measure the mRNA expression levels of NF-κB target genes (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β).

-

Procedure:

-

Isolate total RNA from treated cells using a TRIzol-based reagent according to the manufacturer's instructions.

-

Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

-

Perform qRT-PCR using a SYBR Green master mix and gene-specific primers on a real-time PCR system.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

The relative gene expression is calculated using the 2^-ΔΔCt method, with GAPDH or β-actin used as the internal control.

-

Luciferase Reporter Assay for NF-κB Transcriptional Activity

-

Objective: To directly measure the transcriptional activity of NF-κB.

-

Procedure:

-

Co-transfect cells with an NF-κB luciferase reporter plasmid (containing tandem repeats of the NF-κB consensus binding site upstream of the luciferase gene) and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

-

After 24 hours, pre-treat the transfected cells with prunetin followed by stimulation with an inflammatory agent (e.g., LPS or TNF-α).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

The NF-κB transcriptional activity is expressed as the ratio of firefly to Renilla luciferase activity.

-

Conclusion and Future Directions

The collective evidence strongly supports the role of prunetin as a significant inhibitor of the NF-κB signaling pathway. Its ability to suppress the production of a wide range of pro-inflammatory mediators through a well-defined molecular mechanism makes it a promising candidate for the development of novel anti-inflammatory therapeutics. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further investigate the pharmacological properties of prunetin and its derivatives.

Future research should focus on elucidating the precise binding interactions between prunetin and the IKK complex, conducting comprehensive in vivo studies to evaluate its efficacy and safety in various inflammatory disease models, and exploring potential synergistic effects with other anti-inflammatory agents. Such investigations will be crucial in translating the promising preclinical findings of prunetin into clinical applications.

References

- 1. Effect of Prunetin on TNF-α-Induced MUC5AC Mucin Gene Expression, Production, Degradation of IκB and Translocation of NF-κB p65 in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 5. bowdish.ca [bowdish.ca]

Prunetin's Role in the MAPK Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the isoflavone Prunetin and its modulatory effects on the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The MAPK pathway is a critical cellular signaling route that governs a wide array of physiological and pathological processes, including cell proliferation, differentiation, inflammation, and apoptosis. Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer and chronic inflammatory conditions. Prunetin has emerged as a promising natural compound that exerts significant biological effects through its interaction with key nodes of the MAPK cascade. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to elucidate the mechanisms of Prunetin's action.

Core Mechanism: Prunetin's Modulation of MAPK Signaling

The MAPK signaling cascade is comprised of three major, parallel sub-pathways: the Extracellular signal-Regulated Kinases (ERK), the c-Jun N-terminal Kinases (JNK), and the p38 MAPKs. These pathways are activated by a wide range of extracellular stimuli and cellular stresses.[1][2] Prunetin and its derivatives have been shown to modulate these pathways in a context-dependent manner, leading to distinct cellular outcomes in different disease models.

Anti-Inflammatory Effects via MAPK Inhibition

In inflammatory contexts, particularly in models using lipopolysaccharide (LPS)-stimulated macrophages, Prunetin derivatives demonstrate potent anti-inflammatory activity by suppressing the MAPK pathways. A phosphorylated form, Prunetin 4′-O-phosphate (P4P), has been shown to downregulate the phosphorylation of ERK, JNK, and p38 in a concentration-dependent manner.[3][4][5] This inhibition is critical as these kinases, once activated by stimuli like LPS, proceed to activate transcription factors such as NF-κB, leading to the expression of pro-inflammatory mediators.[4] By inhibiting the phosphorylation of ERK, JNK, and p38, P4P effectively blocks this downstream signaling, resulting in reduced production of nitric oxide (NO), prostaglandin-E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][4][6] This suggests that Prunetin's anti-inflammatory action is mediated, at least in part, through the suppression of the entire MAPK signaling network.[7]

Anti-Cancer Effects via Differential MAPK Modulation

Prunetin's role in cancer is more complex, exhibiting differential effects on MAPK sub-pathways.

-

Inhibition of MAPK/ERK Pathway: In some cancer models, Prunetin has been found to inhibit the MAPK/ERK pathway, which is a critical driver of cell proliferation and survival.[8] This inhibition contributes to its overall anti-proliferative and cytotoxic effects against tumor cells.[8]

-

Activation of JNK Pathway: Conversely, in human gastric cancer cells (AGS line), Prunetin induces cell death through necroptosis by activating the JNK pathway.[9] Treatment with Prunetin leads to a dose-dependent increase in the phosphorylated, active form of JNK (p-JNK), while the phosphorylation of p38 and ERK does not significantly change.[9] The sustained activation of JNK is linked to the generation of reactive oxygen species (ROS) and the induction of necroptotic cell death, highlighting a pro-apoptotic role for JNK activation by Prunetin in this specific cancer type.[9][10]

Similarly, Prunetinoside, a glucoside of Prunetin, has been shown to activate the JNK-mediated signaling pathway while suppressing NF-κB in macrophage cells.[1][11] This dual mechanism underscores its potential as an anti-inflammatory agent.[1]

The opposing effects observed between ERK and the stress-activated p38/JNK pathways are a known feature of MAPK signaling, where the balance between these cascades can determine cell fate.[12] Prunetin appears to exploit this balance, inhibiting pro-survival ERK signaling in some cancers while promoting pro-apoptotic JNK signaling in others.

Quantitative Data on Prunetin's Effects

The following tables summarize the quantitative effects of Prunetin and its derivative, Prunetin 4′-O-phosphate (P4P), on key components and products of the MAPK signaling pathway.

Table 1: Effect of Prunetin 4′-O-phosphate (P4P) on Pro-Inflammatory Mediator and Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Concentration of P4P | Inhibition of IL-6 Production (%) | Inhibition of TNF-α Production (%) | Inhibition of IL-1β Production (%) | Reduction in iNOS Protein Expression (%) | Reduction in COX-2 Protein Expression (%) |

| 12.5 µM | 3% | Not specified | Not specified | Not specified | Not specified |

| 25 µM | 38% | Not specified | Not specified | 67% | 37% |

| 50 µM | 65% | 31% | 43% | 83% | 83% |

| Data sourced from studies on LPS-stimulated RAW 264.7 cells.[3][6] |

Table 2: Effect of Prunetin and its Derivatives on MAPK Phosphorylation

| Compound | Cell Line | Treatment | Target Protein | Concentration | Observed Effect | Reference |

| Prunetin 4′-O-phosphate (P4P) | RAW 264.7 | LPS Stimulation | p-ERK, p-JNK, p-p38 | 12.5, 25, 50 µM | Concentration-dependent downregulation of phosphorylation. | [3][4] |

| Prunetin (PRU) | AGS (Gastric Cancer) | None | p-JNK | 20, 40, 80 µM | Dose-dependent increase in phosphorylation. | [9] |

| Prunetin (PRU) | AGS (Gastric Cancer) | None | p-p38, p-ERK | 20, 40, 80 µM | No significant increase in phosphorylation. | [9] |

| Prunetinoside (PUG) | RAW 264.7 | LPS Stimulation | p-JNK | Concentration-dependent | Downregulation of dephosphorylation (activation). | [1] |

| Prunetinoside (PUG) | RAW 264.7 | LPS Stimulation | p-p38, p-ERK | Concentration-dependent | No change in phosphorylation status. | [1] |

Key Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effects of Prunetin on the MAPK signaling cascade, based on methodologies described in the cited literature.

Cell Culture and Treatment

This protocol outlines the basic steps for maintaining cell lines and treating them with Prunetin for subsequent analysis.

-

Cell Maintenance: Human gastric cancer cells (e.g., AGS) or murine macrophages (e.g., RAW 264.7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[9] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[9]

-

Seeding: For experiments, cells are seeded into appropriate culture plates (e.g., 6-well or 60-mm plates) at a predetermined density (e.g., 5 x 10^5 cells/well) and allowed to adhere overnight.[9]

-

Prunetin Treatment: A stock solution of Prunetin is prepared in DMSO. On the day of the experiment, the culture medium is replaced with fresh medium containing the desired final concentrations of Prunetin (e.g., 0, 20, 40, 80 µM).[9] A vehicle control (DMSO only) is always included.

-

Incubation: Cells are incubated with Prunetin for a specified duration (e.g., 24 hours for cell death assays or 40 minutes for phosphorylation studies).[3][9]

-

Stimulation (for inflammatory models): For studies involving inflammation, cells are co-treated with an inflammatory stimulus like LPS (e.g., 1 µg/mL) along with the Prunetin compound for the specified time.[3]

Western Blot Analysis for MAPK Phosphorylation

Western blotting is the primary technique used to measure the levels of total and phosphorylated MAPK proteins.[13][14]

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS. Cell lysates are prepared by adding RIPA lysis buffer containing protease and phosphatase inhibitors. The lysates are scraped, collected, and centrifuged to pellet cell debris. The supernatant containing the total protein is collected.

-

Protein Quantification: The total protein concentration in each sample is determined using a BCA or Bradford protein assay to ensure equal loading in the subsequent steps.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled, and loaded onto a polyacrylamide gel (e.g., 10-12% SDS-PAGE). The proteins are then separated by size via electrophoresis.[13]

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using an electro-blotting apparatus.[14]

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p38, or their total protein counterparts) diluted in blocking buffer.[13][15]

-

Secondary Antibody Incubation: The membrane is washed several times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[13]

-

Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged using a chemiluminescence detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the levels of the corresponding total proteins or a loading control like β-actin to determine the relative activation state.[9]

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Prunetin's context-dependent modulation of the MAPK signaling pathways.

Caption: Standard experimental workflow for Western Blot analysis.

Conclusion and Future Directions

Prunetin is a potent modulator of the MAPK signaling cascade, exhibiting distinct mechanisms of action that are highly dependent on the cellular context. In inflammatory settings, it and its derivatives act as broad-spectrum inhibitors of ERK, JNK, and p38 phosphorylation, thereby suppressing the production of inflammatory mediators. In oncology, its effects are more nuanced, ranging from the inhibition of the pro-proliferative ERK pathway to the activation of the pro-apoptotic JNK pathway.

This dual activity makes Prunetin a compelling candidate for further drug development. Future research should focus on:

-

Elucidating Upstream Targets: Identifying the direct molecular targets of Prunetin that lead to the modulation of MAPK kinases.

-

In Vivo Efficacy: Translating the in vitro findings into preclinical animal models for both inflammatory diseases and various cancers to assess efficacy, pharmacokinetics, and safety.

-

Structural Optimization: Synthesizing novel Prunetin derivatives, like P4P, to enhance bioavailability, solubility, and target specificity, potentially improving therapeutic outcomes.

The evidence presented in this guide underscores the significant potential of Prunetin as a therapeutic agent acting through the MAPK signaling pathway. A deeper understanding of its precise molecular interactions will be crucial for harnessing its full clinical potential.

References

- 1. Prunetinoside Inhibits Lipopolysaccharide-Provoked Inflammatory Response via Suppressing NF-κB and Activating the JNK-Mediated Signaling Pathway in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prunetin 4′-O-Phosphate, a Novel Compound, in RAW 264.7 Macrophages Exerts Anti-Inflammatory Activity via Suppression of MAP Kinases and the NFκB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Prunetin 4'- O-Phosphate, a Novel Compound, in RAW 264.7 Macrophages Exerts Anti-Inflammatory Activity via Suppression of MAP Kinases and the NFκB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Compound Prunetin Induces Cell Death in Gastric Cancer Cell with Potent Anti-Proliferative Properties: In Vitro Assay, Molecular Docking, Dynamics, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Compound Prunetin Induces Cell Death in Gastric Cancer Cell with Potent Anti-Proliferative Properties: In Vitro Assay, Molecular Docking, Dynamics, and ADMET Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Opposing effects of ERK and p38-JNK MAP kinase pathways on formation of prions in GT1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Analysis of MAPK activities using MAPK-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

Prunetin's Inhibition of the PI3K/Akt/mTOR Pathway: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Prunetin, an O-methylated isoflavone found in various plants, has emerged as a promising natural compound in cancer research.[1][2] Accumulating evidence highlights its potential to induce cytotoxic and apoptotic effects in a range of cancer cell lines, primarily through the modulation of critical cellular signaling pathways.[3][4] Among these, the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, survival, and metabolism, has been identified as a key target of prunetin's anti-cancer activity.[3][5][6] This technical guide provides a comprehensive overview of prunetin's inhibitory effects on the PI3K/Akt/mTOR signaling cascade, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Quantitative Analysis of Prunetin's Cytotoxic Activity

The efficacy of prunetin in inhibiting cancer cell growth is typically quantified by its half-maximal inhibitory concentration (IC50). These values vary across different cancer cell lines, reflecting differential sensitivities to the compound. A summary of reported IC50 values for prunetin is presented below.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

| RT-4 | Urinary Bladder Cancer | 5.18 | ~18.2 | [3] |

| RT-4 | Urinary Bladder Cancer | 21.11 | ~74.2 | [7] |

| Caco-2 | Colorectal Cancer | 24.16 | ~84.9 | [7] |

| MCF-7 | Breast Cancer | 27.18 | ~95.5 | [7] |

| HepG2 | Liver Cancer | Not explicitly stated, but significant cytotoxicity observed up to 50 µM | < 50 | [3] |

| HuH7 | Liver Cancer | Not explicitly stated, but significant cytotoxicity observed up to 50 µM | < 50 | [3] |

| AGS | Gastric Cancer | Not explicitly stated, but significant anti-proliferative effects observed | Not specified | [2][3] |

Note: Conversion from µg/mL to µM is approximated based on prunetin's molecular weight (~284.28 g/mol ).

The PI3K/Akt/mTOR Signaling Pathway and Prunetin's Point of Intervention